1-Benzyl-5-bromo-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-benzyl-5-bromobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLPMGXYMEYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyl 5 Bromo 1h Benzo D Imidazole and Its Structural Analogs
General Synthetic Routes to the Benzimidazole (B57391) Scaffold
The benzimidazole core is a vital pharmacophore present in numerous biologically active compounds. nih.govnih.gov Its synthesis is a well-established area of research, with two predominant strategies being the condensation of ortho-phenylenediamines with carbonyl compounds and various cyclization reactions.
Condensation Reactions with ortho-Phenylenediamines and Aldehydes/Carboxylic Acids
The most common and versatile method for synthesizing the benzimidazole ring system is the condensation of an ortho-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivatives). beilstein-journals.orgmdpi.comconnectjournals.com This approach is widely adopted due to the commercial availability of a diverse range of starting materials. beilstein-journals.org
When reacting with aldehydes, the process typically involves a one-pot cyclocondensation. beilstein-journals.org The reaction can be promoted by various catalysts and conditions. For instance, a simple and efficient procedure involves using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, which provides excellent yields with short reaction times. organic-chemistry.org Another approach utilizes supported gold nanoparticles (Au/TiO2) as a catalyst for the reaction between o-phenylenediamine (B120857) and aldehydes under ambient conditions, offering high yields without the need for additional oxidants. mdpi.com Photocatalytic methods, using catalysts like Rose Bengal under visible light, have also been developed to facilitate this condensation, proving effective for a wide array of aromatic, heteroaromatic, and aliphatic aldehydes. acs.org
The reaction with carboxylic acids or their derivatives, such as nitriles, amides, or esters, also yields the benzimidazole scaffold, though it often requires dehydrating conditions or high temperatures. connectjournals.comacs.org For example, reacting 4-bromo-benzene-1,2-diamine with trimethyl orthoformate in the presence of hydrochloric acid yields 5-bromo-1H-benzo[d]imidazole. chemicalbook.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. organic-chemistry.org
It is important to note that the reaction between o-phenylenediamine and aldehydes can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, which can complicate purification. beilstein-journals.org However, catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) can be used to selectively produce the 1,2-disubstituted product. beilstein-journals.org
Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis
| Starting Materials | Catalyst/Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, Benzaldehyde | Er(OTf)3 | Water, Microwave, 15 min | 1-Benzyl-2-phenyl-1H-benzimidazole | 72% | beilstein-journals.org |
| o-Phenylenediamine, Aldehydes | H2O2, HCl | Acetonitrile, Room Temp. | 2-Substituted Benzimidazoles | Excellent | organic-chemistry.org |
| o-Phenylenediamine, Aldehydes | Au/TiO2 | CHCl3:MeOH, Ambient | 2-Substituted Benzimidazoles | High | mdpi.com |
| o-Phenylenediamine, Aldehydes | Rose Bengal | Visible Light | 2-Substituted Benzimidazoles | Good-Excellent | acs.org |
Cyclization Strategies for Benzimidazole Ring Formation
Beyond direct condensation, various cyclization strategies offer alternative pathways to the benzimidazole ring. These methods often involve the formation of an intermediate which then undergoes an intramolecular reaction to form the heterocyclic ring.
One such strategy is the oxidative cyclization of N-protected imines, which can be formed from the initial condensation of o-phenylenediamine derivatives and aldehydes. organic-chemistry.org A transition-metal-free method using molecular iodine under basic conditions facilitates this intramolecular C-H amidation. organic-chemistry.org Another approach involves the oxidative cyclization of anilines, which can proceed through nitrosobenzene (B162901) intermediates. nih.gov
A one-pot synthesis can be achieved through the reduction of a nitro group followed by cyclization. organic-chemistry.org For instance, aromatic 2-nitroamines can be converted into benzimidazoles using formic acid and iron powder. organic-chemistry.org More recent methods include the intermolecular cyclization of 2-iodoanilines with nitriles, promoted by potassium tert-butoxide, which notably proceeds without any transition metal catalyst. rsc.org
Another innovative approach is the cyclization of N-arylamidoximes. acs.org This one-pot process involves the acylation of the N-arylamidoxime followed by cyclization, providing benzimidazoles in good yields and avoiding harsh conditions like the use of nitric/sulfuric acid or polyphosphoric acid. acs.org
Selective N-Alkylation Strategies for Benzyl (B1604629) Incorporation at N1
The introduction of a benzyl group at the N1 position of the benzimidazole ring is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions.
Alkylation of 1H-Benzimidazoles with Benzyl Halides
The most direct method for N-benzylation is the reaction of a pre-formed 1H-benzimidazole with a benzyl halide, such as benzyl bromide or benzyl chloride. connectjournals.comresearchgate.net This reaction is generally carried out in the presence of a base to deprotonate the benzimidazole nitrogen, making it more nucleophilic. Common bases used include potassium carbonate (K2CO3) in a solvent like dry acetone (B3395972). nih.govfrontiersin.org
For example, 1H-benzo[d]imidazol-2-amine reacts with benzyl halides to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.comresearchgate.net Similarly, N-benzyl substituted benzimidazole chalcones can be obtained through the nucleophilic substitution reaction of 1H-benzimidazole chalcones with benzyl chloride. ijper.org
Control of Regioselectivity in N-Alkylation Reactions
A significant challenge in the N-alkylation of unsymmetrically substituted benzimidazoles, such as 5-bromo-1H-benzimidazole, is controlling the regioselectivity. Alkylation can potentially occur at either the N1 or N3 position, leading to a mixture of isomers. The outcome of the reaction is influenced by several factors, including the nature of the substituent on the benzimidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz
Generally, under conventional conditions, alkylation tends to favor the less sterically hindered nitrogen atom. sci-hub.se However, strategies have been developed to selectively obtain the more sterically hindered isomer. One such method involves the deprotonation of the benzimidazole with a Grignard reagent like i-PrMgCl·LiCl followed by alkylation, which can reverse the inherent selectivity. sci-hub.se Another developed methodology for regioselective N-methylation provides the more sterically hindered isomer under very mild conditions and tolerates a wide range of functional groups. nih.govacs.org
The electronic properties of the substituent also play a crucial role. Electron-withdrawing groups on the benzene (B151609) ring can influence the nucleophilicity of the nitrogen atoms, thereby directing the alkylation. otago.ac.nz The choice of solvent and base can also impact the ratio of the resulting regioisomers. For instance, using a base like potassium hydroxide (B78521) (KOH) in acetone or in the presence of a crown ether can facilitate mono-alkylation. lookchem.com
Targeted Bromination Methodologies at the C5 Position of the Benzimidazole Core
The final step in synthesizing 1-benzyl-5-bromo-1H-benzo[d]imidazole, if starting from 1-benzyl-1H-benzimidazole, is the selective introduction of a bromine atom at the C5 position. This requires a targeted bromination reaction.
Direct electrophilic aromatic substitution on the benzimidazole ring can be challenging to control, often leading to mixtures of poly-halogenated products. However, methods for selective C5-bromination have been developed, particularly for related quinoline (B57606) systems which can provide insights.
Recent research has demonstrated efficient copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source in a solvent like dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgnih.govnih.gov This method shows excellent site selectivity and works for a broad range of substrates. beilstein-journals.orgnih.gov The reaction is believed to proceed via an intermediate generated from the alkyl bromide and DMSO, which then acts as the electrophilic brominating agent. beilstein-journals.orgnih.gov Another copper-catalyzed method uses ethyl bromodifluoroacetate as a bifunctional reagent that can achieve either C5-bromination or C5-difluoromethylation depending on the specific copper catalyst and additives used. rsc.org
While these methods are reported for 8-aminoquinoline amides, the principles of directing group-assisted, metal-catalyzed C-H activation and functionalization could potentially be adapted for the selective C5-bromination of the 1-benzyl-1H-benzimidazole core. The N1-benzyl group and the imidazole (B134444) ring itself would influence the electronic properties of the benzene ring, directing the electrophilic substitution. The synthesis of the target compound is more commonly achieved by starting with a pre-brominated phenylenediamine, such as 4-bromo-1,2-benzenediamine, which definitively places the bromine at the C5 position of the resulting benzimidazole. chemicalbook.com
Table 2: Summary of Key Synthetic Transformations
| Transformation | Starting Material | Reagents/Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Benzimidazole Formation | o-Phenylenediamine, Aldehyde | Au/TiO2 | Heterogeneous catalysis, mild conditions | mdpi.com |
| Benzimidazole Formation | 2-Iodoaniline, Nitrile | KOBut | Transition-metal-free cyclization | rsc.org |
| N-Benzylation | 1H-Benzimidazole | Benzyl bromide, K2CO3 | Direct alkylation of the nitrogen atom | nih.govfrontiersin.org |
| Regioselective N-Alkylation | Unsymmetrical Benzimidazole | i-PrMgCl·LiCl, Alkyl halide | Formation of the more sterically hindered isomer | sci-hub.se |
Electrophilic Bromination Approaches
Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto the benzene ring of a benzimidazole scaffold. The reaction typically proceeds via an arenium ion intermediate, where a π-donor substituent stabilizes the positive charge, directing the incoming electrophile to the ortho and para positions. nih.gov For the benzimidazole ring system, the fused benzene ring is activated towards electrophilic substitution.
Common brominating agents used for such transformations include N-bromosuccinimide (NBS), often in conjunction with a catalyst or a specific solvent system like acetonitrile. nih.gov The combination of NBS and silica (B1680970) gel has also been reported as an effective system for the regioselective bromination of various heterocyclic compounds, including indoles and carbazoles. nih.gov Other systems, such as those that generate bromine in situ from reagents like lithium bromide (LiBr) with ceric ammonium (B1175870) nitrate (B79036) (CAN) or copper(II) nitrate with hydrobromic acid (HBr), also exhibit similar regioselectivity. nih.gov
In the context of 2-allylthiobenzimidazole, bromination has been shown to result in complex outcomes, including bromocyclization products and bromine addition to the allyl group's double bond, highlighting the need to consider the reactivity of all functional groups present in the substrate. researchgate.net
Strategies for Positional Selectivity
Achieving positional selectivity is critical in the synthesis of specifically substituted benzimidazoles. The substitution pattern on the benzimidazole ring dictates the position of electrophilic attack. In an unsubstituted benzimidazole, bromination occurs at the 5-position, which is equivalent to the 6-position due to tautomerism, but is generally favored. rsc.org
For a 1-substituted benzimidazole, such as 1-benzyl-1H-benzo[d]imidazole, the two nitrogen atoms are no longer equivalent. The benzyl group at the N-1 position influences the electron density of the benzene ring. Theoretical calculations and experimental evidence show that electrophilic substitution is directed to specific positions. The inherent positional selectivity of electrophilic aromatic brominations can be analyzed using theoretical calculations to gain quantitative insights that are often difficult to obtain experimentally. nih.gov Generally, for monosubstituted benzene rings, the most activating substituent directs the incoming electrophile. nih.govgla.ac.uk In the case of 1-methylbenzimidazole, bromination with bromine in aqueous solution preferentially occurs at the 5-position. rsc.org By analogy, the bromination of 1-benzyl-1H-benzo[d]imidazole is expected to yield the 5-bromo derivative as a major product.
Alternatively, to ensure absolute regioselectivity, one can start with a precursor where the bromine atom is already in the desired position. Synthesizing the target molecule from 4-bromo-1,2-diaminobenzene guarantees that the bromine is located at the 5-position of the final benzimidazole ring.
Integrated Synthesis of this compound
The integrated synthesis of this compound can be achieved through both step-by-step and one-pot procedures, offering different levels of control and efficiency.
Step-by-Step Synthesis from Precursors (e.g., 4-bromo-1,2-diaminobenzene)
A common and reliable method to synthesize this compound involves a two-step process starting from a pre-brominated precursor.
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole The synthesis typically begins with the condensation of 4-bromo-1,2-diaminobenzene with a one-carbon synthon. Formic acid is a frequently used reagent for this cyclization, leading to the formation of 5-bromo-1H-benzo[d]imidazole. This reaction, a variation of the Phillips benzimidazole synthesis, often requires heating.
Step 2: N-Benzylation The second step is the N-alkylation of the newly formed 5-bromo-1H-benzo[d]imidazole with a benzyl halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). The reaction of 1H-benzo[d]imidazol-2-amine with benzyl halides is a known method to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.comresearchgate.net A significant challenge in this step is the potential formation of two regioisomers: this compound and 1-benzyl-6-bromo-1H-benzo[d]imidazole. Careful control of reaction conditions and purification are necessary to isolate the desired 5-bromo isomer.
An alternative route involves the initial synthesis of N-substituted piperazine (B1678402) derivatives from 5-chloro-2-nitroacetanilide, followed by deacetylation and reduction to form diamine intermediates, which are then cyclized to form benzimidazoles. nih.gov This multi-step approach offers a high degree of control over the final substitution pattern.
One-Pot Synthetic Approaches
One-pot syntheses are highly valued for their efficiency, reducing reaction time, and simplifying workup procedures. rhhz.net For benzimidazole synthesis, this often involves the condensation of an o-phenylenediamine with an aldehyde. rasayanjournal.co.in While a specific one-pot synthesis for this compound is not extensively detailed in the provided literature, general one-pot methodologies can be adapted.
For instance, a three-component reaction involving an o-phenylenediamine, an aldehyde, and an oxidizing agent can yield 1,2-disubstituted benzimidazoles. rhhz.net A potential one-pot strategy for the target molecule could involve the reaction of 4-bromo-1,2-diaminobenzene with a suitable one-carbon source and benzyl halide in a single reaction vessel. Another approach is the palladium-catalyzed one-pot synthesis of 1,2-disubstituted benzimidazoles from N-(2-iodoaryl)amidines. rsc.org Furthermore, iron-catalyzed one-pot, three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) have been developed for benzimidazole synthesis. nih.gov Such multicomponent reactions represent a powerful tool for efficiently generating complex molecules from simple starting materials in a single step. nih.gov
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly being applied to the synthesis of pharmaceuticals, including benzimidazoles. mdpi.comchemmethod.comchemmethod.comsphinxsai.com Traditional methods often require harsh conditions, toxic solvents, and long reaction times, leading to environmental pollution and high costs. chemmethod.comchemmethod.com Green approaches focus on the use of eco-friendly solvents, reusable catalysts, and energy-efficient conditions like microwave irradiation. mdpi.comchemmethod.com
The use of water, ionic liquids, or deep eutectic solvents (DES) as reaction media are prominent green strategies. mdpi.comnih.gov For example, the synthesis of 2-substituted benzimidazoles has been achieved using deep eutectic solvents, which can act as both the reaction medium and reagent, improving yields and simplifying the work-up procedure. rasayanjournal.co.innih.gov Solvent-free conditions, often combined with grinding or microwave assistance, represent another key green methodology. rasayanjournal.co.inrsc.org
Catalytic Approaches (e.g., Lewis Acid Catalysis, Metal-Organic Frameworks)
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. nih.gov
Lewis Acid Catalysis: A variety of Lewis acids have proven to be effective catalysts for benzimidazole synthesis, particularly for the condensation of o-phenylenediamines with aldehydes or orthoesters. mdpi.comresearchgate.net Catalysts such as zirconium tetrachloride (ZrCl₄), tin(IV) chloride (SnCl₄·5H₂O), titanium(IV) chloride (TiCl₄), and bismuth nitrate (Bi(NO₃)₃) can facilitate the reaction under mild conditions, often at room temperature, with excellent yields and shorter reaction times. rhhz.netmdpi.comrsc.orgresearchgate.net The use of inexpensive and non-toxic catalysts like bismuth nitrate exemplifies the advantages of this approach. rhhz.net These catalysts are thought to activate the carbonyl group of the aldehyde, facilitating the subsequent cyclization. rsc.org
Table 1: Selected Lewis Acid Catalysts in Benzimidazole Synthesis
| Catalyst | Reactants | Conditions | Advantage | Reference |
|---|---|---|---|---|
| Zirconium tetrachloride (ZrCl₄) | o-phenylenediamines, orthoesters | Mild | High catalytic activity | researchgate.net |
| Bismuth nitrate (Bi(NO₃)₃) | o-phenylenediamine, aldehydes | Ethanol (B145695), Room Temp. | Fast, excellent yield, non-toxic | rhhz.net |
| Indium(III) triflate (In(OTf)₃) | o-phenylenediamine, aldehydes | Solvent-free | Reusable catalyst, high yields | nih.gov |
| Ceric ammonium nitrate (CAN) | o-phenylenediamine, aldehydes | Polyethylene glycol, 50°C | Good yields, green solvent | nih.gov |
Metal-Organic Frameworks (MOFs): Metal-organic frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts for organic synthesis. rsc.orgchemmethod.comnih.gov Their porous structure and the presence of unsaturated metal centers, which can act as Lewis acid sites, make them ideal for catalyzing reactions like the synthesis of benzimidazoles. nih.govresearchgate.net MOFs such as NH₂-MIL-125(Ti), MIL-53(Fe), and various Nickel-based MOFs have been successfully employed. rsc.orgchemmethod.comnih.gov
The advantages of using MOFs include high yields, mild reaction conditions, simple catalyst separation by filtration, and excellent reusability without significant loss of activity. rsc.orgchemmethod.com For example, Mn-TPADesolv, a manganese-based MOF, has been used to catalyze the synthesis of benzimidazoles from o-phenylenediamine and various aldehydes with 99.9% conversion in short timeframes and can be recycled up to 30 times. rsc.org The direct synthesis of MOF nanosheets, such as zinc(II)-benzimidazole-acetate (Zn(Bim)OAc), is also an area of active research, promising new catalytic applications. osti.gov
Table 2: Application of Metal-Organic Frameworks (MOFs) in Benzimidazole Synthesis
| MOF Catalyst | Reactants | Conditions | Key Features | Reference |
|---|---|---|---|---|
| NH₂-MIL-125(Ti) | o-phenylenediamines, various substrates | Oxidant-free | Good yield, broad substrate scope, high reusability | rsc.org |
| MIL-53(Fe) | o-phenylenediamine, aldehydes | Solvent-free | Good to excellent yields, recyclable, low catalyst loading | chemmethod.com |
| Nickel(II) MOF | o-phenylenediamine, aldehydes | - | Good to excellent yields, short reaction times, reusable | nih.gov |
| Mn-TPADesolv | o-phenylenediamine, aldehydes | Ethanol, 30°C | 99.9% conversion, recyclable (30 cycles), high turnover number | rsc.org |
Solvent-Free and Microwave-Assisted Synthesis
The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern medicinal and materials chemistry. In the context of this compound and its analogs, solvent-free and microwave-assisted techniques have emerged as powerful strategies to expedite their synthesis, often leading to higher yields and purity compared to conventional methods. These approaches align with the principles of green chemistry by minimizing waste, reducing energy consumption, and often avoiding the use of hazardous solvents. jocpr.comnih.gov
Solvent-free synthesis, also known as solid-state reaction or neat reaction, involves the reaction of starting materials in the absence of a solvent. umich.edu This can be achieved by grinding the reactants together, sometimes with a catalytic amount of a solid support or acid. nih.gov Microwave-assisted synthesis, on the other hand, utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times. jocpr.commdpi.com These two techniques can also be combined to further enhance reaction efficiency.
A plausible and efficient route to this compound under these advanced conditions first involves the preparation of the key intermediate, N¹-benzyl-4-bromo-benzene-1,2-diamine. This can be synthesized through the selective N-benzylation of 4-bromo-o-phenylenediamine. Subsequently, this intermediate can undergo cyclization with a suitable one-carbon synthon, such as formic acid or triethyl orthoformate, under either solvent-free grinding conditions or microwave irradiation to yield the target benzimidazole.
Detailed Research Findings
While a specific protocol for the solvent-free or microwave-assisted synthesis of this compound is not extensively documented, the feasibility of this approach is strongly supported by numerous reports on the synthesis of structurally related benzimidazoles. For instance, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been successfully achieved by reacting N-substituted-o-phenylenediamines with various aldehydes under solvent-free conditions, often with the aid of a catalyst like erbium(III) triflate. mdpi.com These reactions are typically complete within minutes and afford high yields of the desired products.
One general and adaptable procedure involves the condensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid equivalent. For the synthesis of this compound, N¹-benzyl-4-bromo-benzene-1,2-diamine would be the key precursor. The cyclization step can be performed by reacting this diamine with formic acid.
Solvent-Free Approach:
In a typical solvent-free procedure, N¹-benzyl-4-bromo-benzene-1,2-diamine and a slight excess of formic acid would be intimately mixed by grinding in a mortar and pestle. The resulting mixture would then be heated at an elevated temperature, for instance, 140 °C, for a specified period until the reaction is complete, as monitored by thin-layer chromatography. umich.edu This method obviates the need for a solvent, simplifying the work-up procedure and reducing chemical waste.
Microwave-Assisted Approach:
For a microwave-assisted synthesis, a mixture of N¹-benzyl-4-bromo-benzene-1,2-diamine and formic acid, potentially with a few drops of a high-boiling point solvent like DMF or in the absence of a solvent, would be placed in a microwave-safe vessel. jocpr.com The mixture would then be subjected to microwave irradiation at a controlled temperature and power for a short duration, typically ranging from 5 to 15 minutes. jocpr.commdpi.com The rapid and uniform heating provided by microwaves significantly accelerates the rate of the cyclization reaction.
The following data tables provide hypothetical yet plausible experimental data for the synthesis of this compound and a structural analog based on the findings for similar compounds in the literature.
Table 1: Solvent-Free Synthesis of this compound
| Entry | Reactant 1 | Reactant 2 | Conditions | Time (h) | Yield (%) |
| 1 | N¹-benzyl-4-bromo-benzene-1,2-diamine | Formic Acid | Grinding, 140 °C | 2 | 85 |
| 2 | N¹-benzyl-4-bromo-benzene-1,2-diamine | Triethyl Orthoformate | Grinding, 120 °C | 3 | 82 |
Table 2: Microwave-Assisted Synthesis of this compound
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Power (W) | Time (min) | Yield (%) |
| 1 | N¹-benzyl-4-bromo-benzene-1,2-diamine | Formic Acid | - | None | 150 | 10 | 92 |
| 2 | N¹-benzyl-4-bromo-benzene-1,2-diamine | Benzaldehyde | Er(OTf)₃ (1) | None | 150 | 5 | 88 |
These advanced synthetic methodologies offer significant advantages for the preparation of this compound and its structural analogs, providing rapid, efficient, and more environmentally friendly routes compared to traditional synthetic protocols. The high yields and short reaction times associated with these methods make them particularly attractive for library synthesis and drug discovery efforts.
Chemical Transformations and Reactivity of 1 Benzyl 5 Bromo 1h Benzo D Imidazole
Cross-Coupling Reactions at the C5-Bromo Position
The bromine atom at the C5 position of the benzimidazole (B57391) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Transition metal-catalyzed cross-coupling reactions are particularly effective for modifying this position.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. yonedalabs.com For 1-Benzyl-5-bromo-1H-benzo[d]imidazole, this reaction allows for the introduction of various aryl or heteroaryl substituents at the C5 position, significantly increasing molecular diversity. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. researchgate.net
The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (or its corresponding boronate ester) in the presence of a base, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. yonedalabs.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent. urfu.ru For bromo-substituted benzimidazoles, catalyst systems such as PdCl2 with bulky, electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have proven effective under microwave irradiation. urfu.ru
Below is a table representing typical conditions for a Suzuki-Miyaura reaction with a related bromo-benzimidazole substrate, which would be applicable to this compound.
| Parameter | Condition | Purpose/Comment |
| Aryl Halide | This compound | Substrate |
| Boronic Acid | Arylboronic acid or ester (e.g., Phenylboronic acid) | Coupling partner |
| Catalyst | Pd(OAc)₂ or PdCl₂ (2-5 mol%) | Palladium source |
| Ligand | SPhos or other biaryl phosphines (4-10 mol%) | Stabilizes catalyst, promotes reductive elimination |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation |
| Solvent | Dioxane, DMF, or Toluene/H₂O | Solubilizes reactants and catalyst |
| Temperature | 80-120 °C (often with microwave heating) | Provides energy to overcome activation barriers |
This table represents generalized conditions based on similar substrates. Specific conditions may require optimization.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the C5 position.
The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium amide complex, followed by reductive elimination. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is critical to the success of the reaction, as it facilitates the reductive elimination step. Ligands such as X-Phos and SPhos are commonly employed. rsc.org The reaction conditions are generally mild and tolerate a wide variety of functional groups on both the amine and the aryl halide. researchgate.net For challenging substrates like unprotected bromoimidazoles, specialized catalyst systems may be required to prevent catalyst inhibition by the nitrogen heterocycle. nih.gov
The following table outlines optimized conditions for the Buchwald-Hartwig coupling of a benzyl-protected bromo-benzimidazole with an aniline derivative, which serves as a model for the reactivity of the target compound. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Benzyl-protected bromo-benzimidazole | 4-(Methylsulfonyl)aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 95 |
| Benzyl-protected bromo-benzimidazole | 4-(Methylsulfonyl)aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 88 |
| Benzyl-protected bromo-benzimidazole | 4-(Methylsulfonyl)aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 60 |
| Benzyl-protected bromo-benzimidazole | 4-(Methylsulfonyl)aniline | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Toluene | 110 | 70 |
Data adapted from optimization studies on similar substrates. researchgate.net
Beyond the Suzuki and Buchwald-Hartwig reactions, the C5-bromo position can participate in other important palladium-catalyzed transformations.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org This provides a direct route to install an alkyne functional group onto the benzimidazole core, which can be further elaborated.
Heck Coupling: The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. researchgate.net This allows for the introduction of vinyl groups at the C5 position.
Stille Coupling: This reaction involves the coupling of an aryl halide with an organostannane reagent. It is known for its tolerance of a wide range of functional groups, though the toxicity of the tin reagents is a drawback. researchgate.net
These reactions expand the synthetic utility of this compound, enabling the creation of a diverse library of C5-functionalized derivatives.
Reactions Involving the Benzyl (B1604629) Moiety
The N-benzyl group serves as more than just a protecting group; its benzylic protons and aromatic ring are also sites for chemical modification.
The methylene (CH₂) bridge of the benzyl group is particularly reactive due to its "benzylic" position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because radical or ionic intermediates are stabilized by resonance with the adjacent benzene (B151609) ring. masterorganicchemistry.com
A key transformation is the oxidation of the benzylic carbon. While harsh oxidation with reagents like potassium permanganate (KMnO₄) can cleave the alkyl chain to form a carboxylic acid, milder conditions can be used for more controlled transformations. masterorganicchemistry.com For example, in related 1-benzyl-1H-benzimidazole systems, a hydroxyl group at the benzylic position (introduced via other means) can be oxidized to a carbonyl group using reagents like the Dess–Martin periodinane to yield the corresponding aldehyde. nih.gov This aldehyde can then serve as a handle for further reactions, such as condensations.
Furthermore, the aromatic ring of the benzyl group itself can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the conditions must be chosen carefully to avoid side reactions on the more electron-rich benzimidazole nucleus.
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole Nucleus
The benzimidazole ring system is an aromatic heterocycle, but the reactivity of its benzene portion is influenced by the fused imidazole (B134444) ring and the existing substituents. In this compound, the benzene part of the nucleus is substituted with the bromo group and the fused N-benzyl imidazole moiety.
Electrophilic aromatic substitution, such as nitration, is directed by these existing groups. The imidazole ring generally acts as a deactivating group towards electrophilic attack on the fused benzene ring. However, studies on the nitration of substituted halobenzimidazoles have shown that the reaction is regioselective. For 5-chloro-benzimidazole derivatives, subsequent nitration occurs preferentially at the C7 position. semanticscholar.org By analogy, the nitration of this compound is expected to yield 1-Benzyl-5-bromo-7-nitro-1H-benzo[d]imidazole. The reaction typically proceeds using a mixture of nitric acid and sulfuric acid. semanticscholar.org
Nucleophilic aromatic substitution (SNAr) on the benzimidazole nucleus is less common unless there is strong activation from potent electron-withdrawing groups. The bromo substituent itself is not sufficient to activate the ring for SNAr with common nucleophiles under standard conditions. Intramolecular SNAr reactions have been observed in benzimidazole systems where a nucleophile is tethered to the N1 position and a nitro group is present on a C2-phenyl substituent, but direct intermolecular substitution on the C4, C6, or C7 positions of the benzimidazole core is not a typical reaction pathway without significant electronic activation. nih.gov
Coordination Chemistry and Ligand Properties
The coordination chemistry of benzimidazole derivatives is a rich field, owing to the versatile binding modes of the imidazole moiety. While direct coordination of this compound to a metal center is possible, its primary significance in this context lies in its role as a proligand for the formation of N-heterocyclic carbene complexes. These NHC-metal complexes have garnered substantial interest due to their stability and catalytic prowess.
The interaction of this compound with transition metals like copper and palladium typically proceeds through its conversion into an N-heterocyclic carbene ligand. The initial step involves the quaternization of the benzimidazole to form a benzimidazolium salt, which then serves as the NHC precursor.
Copper Complexes: The synthesis of copper(I)-NHC complexes often involves the reaction of the corresponding benzimidazolium salt with a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI). These reactions are typically carried out in solvents like acetone (B3395972) or water under reflux conditions. The resulting copper(I) complexes are of significant interest due to their potential applications in catalysis and medicinal chemistry. For instance, novel copper(I) complexes have been synthesized from benzimidazolium salt precursors and have been characterized using various spectroscopic techniques.
Palladium Complexes: Palladium-NHC complexes are widely recognized for their exceptional catalytic activity in a myriad of cross-coupling reactions. The synthesis of these complexes is well-established and generally involves the reaction of a benzimidazolium salt with a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂). A common synthetic strategy is the in-situ deprotonation of the benzimidazolium salt in the presence of the palladium precursor. The resulting palladium(II)-NHC complexes are often air and moisture stable, which is a significant advantage over many phosphine-based catalysts.
The general synthetic route for the formation of a PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) Pd(II)-NHC complex involves mixing the benzimidazolium salt, a palladium source (e.g., PdCl₂), a base (e.g., K₂CO₃), and a pyridine-based ligand in a suitable solvent. These complexes have been extensively studied for their catalytic applications.
A summary of representative palladium-NHC complexes derived from benzimidazolium salts is presented in the table below.
| Complex Name | Metal Center | Ancillary Ligands | 13C NMR (Ccarbene) Shift (ppm) | Reference Compound |
| dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II) | Pd(II) | Pyridine | 163.2 | 1,3-dibenzylbenzimidazolium chloride |
| dibromo1,3-dibenzylbenzimidazol-2-ylidenepalladium(II) | Pd(II) | 3-Chloropyridine | 163.3 | 1,3-dibenzylbenzimidazolium chloride |
| dibromo[1,3-dibenzylbenzimidazol-2-ylidene]triphenylphosphinepalladium(II) | Pd(II) | Triphenylphosphine | 165.9 | dibromo[1,3-dibenzylbenzimidazol-2-ylidene]pyridinepalladium(II) |
This table is based on data for analogous 1,3-dibenzylbenzimidazolium systems.
The primary role of this compound in the context of coordination chemistry is to serve as a precursor to an N-heterocyclic carbene. NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic chemistry and catalysis. The stability of NHCs is attributed to the σ-electron-withdrawing and π-electron-donating properties of the adjacent nitrogen atoms, as well as steric shielding from bulky substituents on the nitrogen atoms.
The generation of an NHC from this compound first requires its conversion into a benzimidazolium salt. This is typically achieved through an N-alkylation reaction. For instance, reacting this compound with an alkyl halide (e.g., methyl iodide or another benzyl chloride) would yield the corresponding 1-benzyl-5-bromo-3-alkyl-1H-benzo[d]imidazolium halide.
Once the benzimidazolium salt is formed, the acidic proton at the C2 position can be abstracted by a base to generate the free carbene. This carbene can then be trapped by a metal center to form a stable NHC-metal complex. The synthesis of these complexes can be achieved through several routes, including:
Reaction with a metal complex containing a basic ligand: In this method, the benzimidazolium salt is treated with a metal complex that has a basic ligand, such as palladium(II) acetate. The basic ligand deprotonates the benzimidazolium salt in situ, leading to the formation of the NHC complex.
Transmetalation: A common and versatile method involves the initial formation of a silver(I)-NHC complex by reacting the benzimidazolium salt with silver(I) oxide (Ag₂O). The resulting silver complex can then undergo transmetalation with a precursor of another metal, such as palladium or copper, to yield the desired NHC complex. This method is often preferred due to its mild reaction conditions and the clean transfer of the NHC ligand.
Reaction with a strong base followed by metalation: The free carbene can be generated by treating the benzimidazolium salt with a strong, non-nucleophilic base, such as potassium tert-butoxide. The resulting free carbene can then be reacted with a suitable metal precursor.
The electronic and steric properties of the resulting NHC ligand can be fine-tuned by varying the substituents on the nitrogen atoms and the benzimidazole backbone. The benzyl group at the N1 position and the bromo group at the C5 position of the parent compound influence the electronic properties of the resulting NHC and, consequently, the stability and reactivity of its metal complexes.
The table below outlines the initial step in the role of this compound as an NHC precursor, which is the formation of the benzimidazolium salt.
| Benzimidazole Precursor | Alkylating Agent | Product | Reaction Conditions |
| 1-benzylbenzimidazole | Benzyl chloride | 1,3-dibenzylbenzimidazolium chloride | Acetonitrile (B52724), 80 °C, 24h |
This table provides an example of the synthesis of a related benzimidazolium salt.
Advanced Spectroscopic Characterization Techniques for 1 Benzyl 5 Bromo 1h Benzo D Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides a map of the proton environments within a molecule. For 1-Benzyl-5-bromo-1H-benzo[d]imidazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted benzimidazole (B57391) core.
The benzylic protons (N-CH₂) are anticipated to appear as a characteristic singlet around 5.4 ppm. connectjournals.com The five protons of the phenyl ring of the benzyl group would typically resonate in the aromatic region, between 7.2 and 7.4 ppm, likely as a multiplet. connectjournals.com
The protons on the benzimidazole ring are influenced by the bromo substituent. The proton at the C2 position (N=CH-N) is expected to be the most downfield of the benzimidazole protons, appearing as a singlet. The protons on the benzene (B151609) part of the benzimidazole ring will show a splitting pattern that reflects their coupling. Specifically, the H-4 proton is expected to appear as a doublet, the H-6 proton as a doublet of doublets, and the H-7 proton as a doublet. The presence of the bromine atom at the C5 position will influence the chemical shifts of these aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.0 - 8.2 | Singlet |
| H-4 | ~7.6 - 7.8 | Doublet |
| H-6 | ~7.3 - 7.5 | Doublet of Doublets |
| H-7 | ~7.5 - 7.7 | Doublet |
| Benzylic CH₂ | ~5.4 | Singlet |
| Phenyl H (Benzyl) | ~7.2 - 7.4 | Multiplet |
Note: These are predicted values based on data from analogous compounds and may vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The C2 carbon of the imidazole (B134444) ring is typically observed in the range of 142-145 ppm. The carbons of the benzyl group will have characteristic shifts, with the benzylic carbon (N-CH₂) appearing around 50 ppm and the phenyl carbons resonating between 127 and 136 ppm. rsc.org The carbons of the benzimidazole core will also show distinct signals, with the carbon bearing the bromine atom (C5) being significantly influenced.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~143 |
| C4 | ~125 |
| C5 | ~115 (C-Br) |
| C6 | ~124 |
| C7 | ~112 |
| C3a | ~142 |
| C7a | ~135 |
| Benzylic CH₂ | ~50 |
| Phenyl C (ipso) | ~136 |
| Phenyl C (ortho, meta, para) | ~127-129 |
Note: These are predicted values based on data from analogous compounds and may vary based on the solvent and experimental conditions.
For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension of information, revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the coupled protons on the benzimidazole ring (H-4, H-6, H-7) and within the benzyl group's phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by identifying longer-range connectivities, for instance, from the benzylic protons to the C2 and C7a carbons of the benzimidazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole and phenyl rings are expected in the 1620-1450 cm⁻¹ region. rsc.org The C-N stretching vibrations would likely appear in the 1360-1250 cm⁻¹ range. The presence of the C-Br bond is more difficult to confirm by IR as its stretching vibration occurs at lower frequencies, often below the standard range of many spectrometers.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Benzylic) | 2950 - 2850 |
| C=N and C=C Stretch (Aromatic) | 1620 - 1450 |
| C-N Stretch | 1360 - 1250 |
| C-H Bending (Aromatic) | 900 - 675 |
Note: These are predicted values based on characteristic group frequencies.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic [M+2]⁺ peak of similar intensity to the [M]⁺ peak would be observed. rsc.org A common fragmentation pattern for N-benzyl substituted compounds is the loss of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91).
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This is a crucial step in confirming the identity of a newly synthesized compound. For this compound (C₁₄H₁₁BrN₂), HRMS would be able to confirm this exact molecular formula by measuring its monoisotopic mass with a high degree of accuracy (typically to within 5 ppm).
Fragmentation Pattern Analysis for Structural Insights
Electron impact mass spectrometry (EI-MS) provides critical information for the structural elucidation of this compound by analyzing its fragmentation pathways. The fragmentation of benzimidazole derivatives follows predictable patterns, which can be extrapolated to this specific molecule. journalijdr.comjournalijdr.com
The molecular ion peak (M⁺) for this compound would appear as a characteristic doublet, with peaks at m/z 286 and 288, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The most prominent fragmentation pathways are expected to involve the cleavage of the benzyl group and fragmentation of the benzimidazole core.
A primary fragmentation event is the loss of the benzyl group to form the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, a very stable and common fragment. The other resulting fragment would be the 5-bromo-1H-benzo[d]imidazolyl cation at m/z 195/197.
Further fragmentation of the benzimidazole ring system is also characteristic. A common fragmentation process in the benzimidazole series is the elimination of a molecule of hydrogen cyanide (HCN), leading to a fragment ion with a mass 27 units lower than its precursor. journalijdr.com For instance, the 5-bromobenzimidazolyl cation (m/z 195/197) could lose HCN to produce an ion at m/z 168/170. Another potential fragmentation is the loss of the bromine radical, followed by other cleavages.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (⁷⁹Br/⁸¹Br) |
| [C₁₄H₁₁N₂Br]⁺ | Molecular Ion | 286/288 |
| [C₇H₇]⁺ | Tropylium Cation | 91 |
| [C₇H₄N₂Br]⁺ | 5-Bromo-1H-benzo[d]imidazolyl Cation | 195/197 |
| [C₆H₄NBr]⁺ | Product of HCN loss from [C₇H₄N₂Br]⁺ | 168/170 |
| [C₁₄H₁₁N₂]⁺ | Product of Br loss from Molecular Ion | 207 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within this compound. The UV-Vis spectrum is dictated by the conjugated π-electron system of the benzimidazole core and the attached benzyl and bromo substituents.
Generally, benzimidazole derivatives exhibit two main absorption bands in their UV-Vis spectra. researchgate.net The high-energy band, typically found at shorter wavelengths (around 220-290 nm), is attributed to the π → π* transitions of the conjugated aromatic system. researchgate.net A second, lower-energy band at longer wavelengths (often above 300 nm) can also be observed, corresponding to other π → π* transitions within the extended conjugated system.
Table 2: Typical UV-Vis Absorption Maxima for Related Benzimidazole Derivatives
| Compound | Solvent | Absorption Maxima (λ_max) | Reference |
| 2-(p-tolyl)-1H-benzo[d]imidazole | HEPES buffer | 303 nm | nih.gov |
| 2-Arylbenzimidazole-5-sulfonic acids | Various | ~350 nm | mdpi.com |
| Hydroxy-substituted benzimidazole-5-carboxylate | Not specified | 220-290 nm and 330-335 nm | researchgate.net |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insights into the photophysical properties of this compound, including its ability to absorb and re-emit light. Benzimidazole and its derivatives are known to be fluorescent, with their emission properties being highly sensitive to molecular structure and environment. nih.govnih.gov
The fluorescence process involves excitation at a wavelength corresponding to an absorption band (as determined by UV-Vis spectroscopy) and subsequent emission of light at a longer wavelength. uci.edu The difference between the excitation and emission maxima is known as the Stokes shift. uci.edu
For this compound, fluorescence is expected to originate from the lowest excited singlet state (S₁) of the π-conjugated system. The benzyl and bromo substituents will modulate the emission wavelength and quantum yield. The presence of the heavy bromine atom could potentially lead to fluorescence quenching through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, thereby reducing fluorescence intensity. However, this effect is not always dominant, and many brominated aromatic compounds remain fluorescent. acs.org
Binding affinity studies using fluorescence spectroscopy on similar 1-benzyl-1H-benzimidazole derivatives have confirmed their fluorescent nature and have been used to determine binding constants to biological targets like Galectin-1. nih.gov
Table 3: Illustrative Photophysical Data for a Benzimidazole Derivative
| Compound | Excitation λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) | Notes | Reference |
| 2-(p-tolyl)-1H-benzo[d]imidazole | 303 | 350 | 47 | Strong fluorescence observed. | nih.gov |
| Probe A-B (Acrylate derivative) | 303 | 357 | 54 | Mild fluorescence (quenching by acrylate (B77674) group). | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure for this compound is not available in the search results, the structure of the parent compound, 1-benzyl-1H-benzimidazole, has been reported and serves as an excellent model. nih.gov
In the crystal structure of 1-benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. nih.gov A key conformational feature is the orientation of the benzyl group relative to the benzimidazole ring. The two ring systems are reported to be nearly perpendicular to each other, with a dihedral angle of 85.77(4)°. nih.gov The crystal packing is stabilized by intermolecular forces, including C-H···N hydrogen bonds and C-H···π interactions. nih.gov
Table 4: Crystallographic Data for the Parent Compound 1-Benzyl-1H-benzimidazole
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2265 (10) |
| b (Å) | 8.1740 (13) |
| c (Å) | 20.975 (4) |
| β (°) | 97.839 (2) |
| Volume (ų) | 1057.5 (3) |
| Z | 4 |
| Dihedral Angle (Benzimidazole/Benzyl) | 85.77 (4)° |
| Data sourced from a study on 1-benzyl-1H-benzimidazole. nih.gov |
Computational Chemistry and Molecular Modeling of 1 Benzyl 5 Bromo 1h Benzo D Imidazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. By employing functionals such as B3LYP with appropriate basis sets, researchers can gain a detailed understanding of the behavior of 1-Benzyl-5-bromo-1H-benzo[d]imidazole at the atomic level.
Electronic Structure and Reactivity Prediction
DFT calculations are instrumental in determining the electronic properties of this compound, which are crucial for predicting its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate an electron, while the LUMO energy reflects its capacity to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. irjweb.com
For analogous benzimidazole (B57391) systems, DFT calculations have been performed to elucidate these properties. For instance, studies on (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazole have involved the calculation of HOMO-LUMO energies to understand intramolecular energy transfer. niscpr.res.in Similar calculations for this compound would allow for the prediction of its kinetic stability and potential for charge transfer within the molecule. The presence of the electron-withdrawing bromine atom and the bulky benzyl (B1604629) group would significantly influence the electron distribution and, consequently, the HOMO-LUMO energies.
Table 1: Representative Calculated Electronic Properties of a Benzimidazole Derivative
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
| Dipole Moment | 3.5 D |
| Note: The data presented in this table is illustrative and based on calculations for a representative benzimidazole derivative. Actual values for this compound would require specific DFT calculations. |
Spectroscopic Data Interpretation (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations are also invaluable for the interpretation of experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Theoretical calculations of these properties for this compound can aid in the precise assignment of experimental spectra.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. beilstein-journals.orgresearchgate.net By comparing the theoretically calculated shifts with experimental data, a detailed structural elucidation can be achieved. beilstein-journals.org In the case of this compound, DFT would help in assigning the signals of the aromatic protons and carbons of the benzimidazole core and the benzyl substituent, as well as discerning the electronic effects of the bromine atom on the chemical shifts.
Vibrational analysis through DFT provides the theoretical vibrational frequencies corresponding to different functional groups in the molecule. niscpr.res.in These calculated frequencies, after appropriate scaling, can be correlated with the experimental FT-IR and Raman spectra. niscpr.res.in For this compound, this would involve identifying the characteristic stretching and bending vibrations of the C-H, C-N, C=N, and C-Br bonds, providing a comprehensive understanding of its vibrational modes.
Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Benzimidazole Moiety
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| H-2 | 8.10 | 8.05 |
| H-4 | 7.65 | 7.60 |
| H-5 | 7.25 | 7.20 |
| H-6 | 7.25 | 7.20 |
| H-7 | 7.65 | 7.60 |
| Note: This table provides an example of the correlation between experimental and DFT-calculated NMR data for a generic benzimidazole. Specific assignments for this compound would require dedicated experimental and computational work. |
Conformational Analysis and Stability
The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity. DFT calculations can be employed to perform a conformational analysis, identifying the most stable conformers and the energy barriers for rotation around single bonds, such as the bond connecting the benzyl group to the benzimidazole nitrogen. Understanding the preferred conformation is essential as it dictates the shape of the molecule and its ability to fit into the binding site of a biological target. The relative energies of different conformers can be calculated to determine their population at a given temperature. beilstein-journals.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid. researchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.
Prediction of Binding Modes and Affinities with Biological Macromolecules
For this compound, molecular docking studies would be crucial to identify potential biological targets and to understand the molecular basis of its activity. The process involves generating a three-dimensional model of the compound and docking it into the active site of a target protein. The docking algorithm then explores various possible binding poses and scores them based on a scoring function, which estimates the binding free energy.
Benzimidazole derivatives have been shown to interact with a variety of biological targets, including enzymes like topoisomerase II and DNA gyrase. researchgate.netresearchgate.net Molecular docking studies on other benzimidazoles have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to their binding affinity. nih.gov For this compound, docking simulations would aim to identify similar interactions. The benzyl group could engage in hydrophobic or π-π stacking interactions, while the benzimidazole core could form hydrogen bonds. The bromine atom might participate in halogen bonding or other specific interactions within the binding pocket. The results of such studies are typically presented as a binding score (e.g., in kcal/mol) and a visual representation of the ligand-receptor complex.
Table 3: Example of Molecular Docking Results for a Benzimidazole Derivative with a Protein Target
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzimidazole Analog | Topoisomerase II | -8.5 | ASP479, GLU522 |
| Benzimidazole Analog | DNA Gyrase | -7.9 | ASP73, GLY77 |
| Note: This table illustrates the type of data obtained from molecular docking studies. The values are for a representative benzimidazole derivative and not specific to this compound. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the physicochemical properties of a series of compounds with their biological activities. ijpsr.com For a set of benzimidazole derivatives, a QSAR model can be developed using various molecular descriptors, such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). nih.gov Multiple linear regression (MLR) is a common statistical method used to build the QSAR equation. ijpsr.com A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. For this compound, a QSAR study would involve synthesizing a series of related compounds and testing their biological activity. The resulting data would be used to build a model that could predict the impact of substituents on the benzimidazole core and the benzyl ring.
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. A pharmacophore model for a series of active benzimidazole derivatives can be generated and used as a 3D query to screen large compound libraries for new potential hits. For this compound, a pharmacophore model would likely include the aromatic system of the benzimidazole, the hydrophobic benzyl group, and potentially a hydrogen bond acceptor feature from the nitrogen atoms. pharmacophorejournal.com Such a model would be a valuable tool in the design of new analogs with improved activity.
Development of Predictive Models for Biological Activity
The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. For a series of compounds related to this compound, QSAR studies aim to establish a mathematical correlation between the structural properties of the molecules and their observed biological activities.
The process begins with the calculation of a wide array of molecular descriptors for a set of benzimidazole derivatives, including this compound. These descriptors quantify various aspects of the molecule's structure and can be categorized as:
1D Descriptors: Molecular weight, atom count, etc.
2D Descriptors: Topological indices, molecular connectivity, etc.
3D Descriptors: van der Waals volume, surface area, etc.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.
Once these descriptors are calculated, a statistical method—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms—is used to build a model that links a combination of these descriptors to the biological activity (e.g., IC₅₀ values).
A hypothetical QSAR study on a series of benzimidazole derivatives might yield a model that identifies key molecular features driving their activity. For instance, the model could reveal that increased lipophilicity at the benzyl group and the presence of a halogen at the 5-position are critical for a specific biological function.
Table 1: Hypothetical Molecular Descriptors for a Series of Benzimidazole Analogs
This table illustrates the type of data used in a QSAR study. The biological activity is given as pIC₅₀ (-log(IC₅₀)).
| Compound Name | pIC₅₀ | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| 1-Benzyl-1H-benzo[d]imidazole | 5.2 | 208.26 | 3.45 | 30.34 |
| This compound | 6.5 | 287.16 | 4.21 | 30.34 |
| 1-Benzyl-5-chloro-1H-benzo[d]imidazole | 6.1 | 242.71 | 3.98 | 30.34 |
| 1-(4-Methoxybenzyl)-5-bromo-1H-benzo[d]imidazole | 6.8 | 317.18 | 4.15 | 39.57 |
| 1-(4-Chlorobenzyl)-5-bromo-1H-benzo[d]imidazole | 7.1 | 321.60 | 4.97 | 30.34 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
In an MD simulation, the atoms of the molecule are treated as classical particles, and their movements are calculated by solving Newton's equations of motion. This requires a "force field," which is a set of parameters that defines the potential energy of the system based on the positions of its atoms.
A typical MD simulation of this compound would involve:
Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.
Minimizing the system's energy to remove any steric clashes.
Gradually heating the system to a target temperature (e.g., 300 K).
Running the simulation for a specific duration (nanoseconds to microseconds), during which atomic trajectories are recorded.
Analysis of the resulting trajectory can provide deep insights. For example, it can reveal the preferred orientation of the benzyl group relative to the benzimidazole core, the stability of key intramolecular hydrogen bonds, and how surrounding water molecules arrange themselves around the solute. When simulated within a protein's active site, MD can elucidate the specific amino acid residues that form stable interactions with the ligand, the role of bridging water molecules, and the conformational changes that occur upon binding.
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation
This table shows the kind of quantitative data that can be extracted from an MD trajectory of this compound in a solvated environment.
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 100 ns | The duration over which the molecule's behavior was observed. |
| Root Mean Square Deviation (RMSD) | 1.5 ± 0.3 Å | Indicates the molecule maintains a stable core conformation throughout the simulation. |
| Solvent Accessible Surface Area (SASA) | 250 ± 15 Ų | Quantifies the exposure of the molecule to the solvent. |
| Radial Distribution Function (g(r)) for Bromine-Water | Peak at 3.4 Å | Shows the most probable distance for water molecules to be found near the bromine atom. |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. If this compound were identified as a "hit" compound from a primary screen, virtual screening could be used to find analogs with potentially improved properties.
The process often involves creating a virtual library of compounds that are structurally related to the lead molecule. For this compound, a virtual library could be designed by systematically modifying its structure, for instance:
Substituting the benzyl group with other aromatic or aliphatic rings.
Changing the position and nature of the halogen on the benzimidazole core.
Introducing various substituents at other available positions.
These virtual compounds are then "docked" into a 3D model of the biological target. Docking algorithms predict the preferred orientation of the ligand within the target's binding site and estimate the binding affinity, usually by calculating a "docking score." Compounds with the best scores are prioritized for synthesis and experimental testing. This approach dramatically accelerates the lead optimization process by focusing laboratory efforts on the most promising candidates.
Table 3: Example of a Virtual Screening Hit List Based on a this compound Scaffold
This table represents a small, ranked subset of results from a virtual docking experiment against a hypothetical protein target.
| Compound ID | Modification from Parent Scaffold | Docking Score (kcal/mol) | Predicted Key Interaction(s) |
| VIRT-001 | Parent: this compound | -8.5 | Pi-stacking with Phe280 |
| VIRT-078 | 4-Fluorobenzyl at N1 position | -9.2 | Pi-stacking with Phe280, H-bond with Gln150 |
| VIRT-152 | Pyridin-3-ylmethyl at N1 position | -9.0 | H-bond with Asp148 |
| VIRT-234 | 5-Trifluoromethyl instead of 5-bromo | -8.8 | Halogen bond with Ser277 |
| VIRT-045 | 2-Naphthylmethyl at N1 position | -8.6 | Enhanced pi-stacking with Phe280 |
Structure Activity Relationship Sar Studies of 1 Benzyl 5 Bromo 1h Benzo D Imidazole and Its Analogs
Influence of N1-Benzyl Substituents on Biological and Physicochemical Activities
The substituent at the N1 position of the benzimidazole (B57391) core plays a critical role in modulating the biological activity of its derivatives. The introduction of a benzyl (B1604629) group at this position has been a common strategy to enhance the therapeutic efficacy of these compounds.
Research indicates that the N1-benzyl group can significantly influence the anti-inflammatory and anticancer activities of benzimidazole derivatives. For instance, studies on 1,2,6-trisubstituted benzimidazoles have shown that the presence of a benzyl group at the N1-position enhances anti-inflammatory action. This enhancement is attributed to the lipophilic nature of the benzyl group, which can improve the compound's ability to penetrate biological membranes and interact with target enzymes.
In the context of anticancer activity, the N1-benzyl substituent has also been shown to be beneficial. In a study of 2-benzyl-benzimidazoles, the addition of a benzyl group at the N1 position was found to improve DNA binding affinity and enhance cytotoxic effects compared to the unsubstituted parent structure. nih.gov Specifically, the N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole (2XP) analog demonstrated anticancer activity, which was absent in the N1-unsubstituted counterpart. nih.gov
Furthermore, the nature of the N1-substituent can dictate the selectivity and potency of the compound. For example, in a series of 8-benzylaminoxanthines, an N1-benzyl substituent caused a decrease in affinity for the A2A adenosine (B11128) receptor, while a propargyl group at the same position led to good affinity for the A1 receptor. nih.gov This highlights the subtle yet significant role of the N1-substituent in directing the compound's interaction with specific biological targets.
The following table summarizes the effect of various N1-substituents on the biological activity of benzimidazole analogs:
| N1-Substituent | Biological Activity | Reference Compound Example | Effect |
| Benzyl | Anti-inflammatory | 1,2,6-trisubstituted benzimidazoles | Enhanced activity |
| Benzyl | Anticancer (Cytotoxicity) | 2XP | Improved DNA binding and cytotoxicity |
| Propargyl | Adenosine Receptor Affinity | 8-benzylaminoxanthines | Good A1 receptor affinity |
| Benzyl | Adenosine Receptor Affinity | 8-benzylaminoxanthines | Decreased A2A receptor affinity |
Impact of C5-Bromo Substitution on Activity Profiles
The substitution at the C5 position of the benzimidazole ring is another key determinant of biological activity. The presence of a halogen, particularly a bromo group, at this position has been shown to have a profound impact on the pharmacological profile of these compounds.
Similarly, in the context of antimicrobial activity, halogen substituents at the C5 position have been found to be advantageous. Studies on 5-substituted benzimidazole derivatives revealed that a 5-bromo substituent can increase antifungal activity. nih.gov This effect is attributed to the electron-withdrawing nature of the bromine atom, which can modulate the electronic environment of the benzimidazole ring and enhance its interaction with microbial targets. nih.gov
The table below illustrates the impact of C5-substituents on the activity of benzimidazole analogs:
| C5-Substituent | Biological Activity | Compound Series | Observed Effect |
| Bromo | Anticancer | 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | Significant cytotoxicity against MCF-7 and A-549 cells |
| Bromo | Antifungal | 5-substituted benzimidazoles | Increased antifungal activity |
| Chloro | Anticancer | 1H-benzimidazole derivatives | Improved cytotoxicity against MCF-7 cells compared to 5-fluoro substitution |
| Nitro | Anticancer | N-acridin-9-yl-4-benzimidazo-2-ylbenzamides | Pronounced activity against CDK1 and CDK5 |
Role of Substituents on the Benzimidazole Core on Activity Modulation
For instance, in the development of anti-inflammatory agents, it has been observed that while the N1-benzyl group enhances activity, the nature of the substituent at the C2 position is also critical. Benzimidazoles with an anacardic acid moiety at C2 have been shown to inhibit COX-2, a key enzyme in the inflammatory pathway. nih.gov
In the context of anticancer agents, the interplay between different substituents is equally important. While a C5-bromo group can enhance cytotoxicity, the substituent at the C2 position can further refine the activity profile. For example, the presence of a 2-aryl group in combination with a C5-halogen can lead to potent anticancer agents.
The antimicrobial activity of benzimidazoles is also highly dependent on the substitution pattern. A study on 2,5-disubstituted benzimidazoles showed that while a 5-bromo group was beneficial for antifungal activity, the nature of the substituent at the C2 position could further enhance this effect. nih.gov
The following table provides a summary of how substituents at different positions on the benzimidazole core modulate its activity:
| Position | Substituent Type | Resulting Activity Modulation |
| N1 | Benzyl, Alkyl, Aryl | Influences lipophilicity and target selectivity |
| C2 | Aryl, Heterocycle, Carboxylic acid | Critical for interaction with specific enzyme active sites (e.g., COX-2) |
| C5/C6 | Halogen (Bromo, Chloro), Nitro | Enhances anticancer and antimicrobial activities through electronic effects |
Correlation between Molecular Features and Specific Biological Target Interactions
The biological activity of 1-benzyl-5-bromo-1H-benzo[d]imidazole and its analogs is a direct consequence of their interaction with specific molecular targets within the body. The unique combination of the N1-benzyl and C5-bromo substituents, along with other modifications on the benzimidazole core, dictates the binding affinity and selectivity of these compounds for their respective targets.
For anti-inflammatory activity, benzimidazole derivatives are known to interact with a variety of targets, including cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various receptors such as transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors. nih.gov The N1-benzyl group can facilitate hydrophobic interactions within the binding pockets of these targets, while the C5-bromo group can form halogen bonds or other electronic interactions, thereby enhancing the binding affinity.
In the context of anticancer activity, benzimidazole derivatives have been shown to target a range of molecules crucial for cancer cell proliferation and survival. These include enzymes like topoisomerases, protein kinases (e.g., VEGFR-2), and DNA itself. nih.gov The planar benzimidazole core can intercalate into DNA, while the N1-benzyl and C5-bromo substituents can interact with specific amino acid residues in the active sites of enzymes, leading to their inhibition. For example, molecular docking studies of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown that the 1-benzyl group can fit into a hydrophobic pocket of the VEGFR-2 active site. nih.gov
The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential microbial processes. A key target for many benzimidazole-based anthelmintics is β-tubulin, a protein involved in microtubule formation. The binding of benzimidazoles to β-tubulin disrupts microtubule polymerization, leading to the death of the parasite. The N1 and C5 substituents can influence the binding affinity and selectivity of these compounds for microbial β-tubulin over its mammalian counterpart.
SAR Approaches for Modulating Specific Pharmacological Activities (e.g., anti-inflammatory, anticancer, antimicrobial)
The development of potent and selective therapeutic agents based on the this compound scaffold relies on a systematic SAR approach. By strategically modifying the substituents at various positions, it is possible to optimize the desired pharmacological activity while minimizing off-target effects.
Anti-inflammatory Activity: To enhance the anti-inflammatory properties of this compound analogs, SAR studies have focused on modifying the C2 substituent. Introduction of acidic moieties, such as carboxylic acids, can improve the interaction with the COX active site. Furthermore, the electronic nature of the substituents on the N1-benzyl ring can be varied to fine-tune the binding affinity.
Anticancer Activity: For anticancer drug development, a key strategy involves modifying the C2 position with various heterocyclic rings to enhance the interaction with specific kinase domains. Additionally, the substitution pattern on the N1-benzyl group can be altered to improve selectivity for cancer cell lines. For instance, the introduction of electron-donating or withdrawing groups on the phenyl ring of the benzyl moiety can significantly impact the cytotoxic potency.
Antimicrobial Activity: In the pursuit of novel antimicrobial agents, SAR studies have explored the introduction of various functional groups at the C2 position of the this compound core. For example, the incorporation of other heterocyclic rings, such as thiazole (B1198619) or oxadiazole, has been shown to enhance antimicrobial activity. The rationale behind this approach is to create hybrid molecules that can interact with multiple microbial targets, thereby overcoming resistance mechanisms.
The following table summarizes some of the SAR approaches for modulating the pharmacological activities of this compound analogs:
| Pharmacological Activity | SAR Approach | Key Structural Modifications |
| Anti-inflammatory | Target COX enzymes | Introduction of acidic groups at C2; modification of N1-benzyl ring substituents |
| Anticancer | Target protein kinases (e.g., VEGFR-2) | Introduction of heterocyclic rings at C2; variation of substituents on the N1-benzyl ring |
| Antimicrobial | Target microbial enzymes and structures | Incorporation of other heterocyclic moieties at C2; creation of hybrid molecules |
Advanced Analytical Methodologies for Research on Benzimidazole Compounds
Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry stands as a cornerstone for the identification and quantification of benzimidazole (B57391) compounds due to its exceptional sensitivity and specificity.
Liquid chromatography combined with mass spectrometry (LC-MS) and, more powerfully, tandem mass spectrometry (LC-MS/MS), is a prevalent technique for analyzing benzimidazole derivatives. researchgate.netchromatographyonline.com These methods are capable of simultaneously determining multiple benzimidazoles and their metabolites in complex matrices like plasma. researchgate.net The structural elucidation of fragmentation patterns in MS/MS is crucial for identifying unknown metabolites and related substances. nih.gov For instance, researchers have identified common characteristic product ions from MS/MS experiments, which allows for the prediction and tentative identification of suspected unknown metabolites based on mass shifts. nih.gov
A study on a closely related compound, 1-Benzyl-5-bromo-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole, reported its analysis using LCMS, identifying a retention time of 2.5 minutes and a mass-to-charge ratio (m/z) of 356.1 [M+H]+. researchgate.net Similarly, a rapid and sensitive LC-MS/MS method was developed for another bromo-substituted compound, sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), achieving a lower limit of quantitation (LLOQ) of 5 ng/mL in rat plasma. mdpi.com This method demonstrated good linearity over a concentration range of 5–10,000 ng/mL. mdpi.com
The use of ultra-high-performance liquid chromatography (UHPLC) coupled to MS/MS further enhances the speed and resolution of analysis for benzimidazole analogs. nih.gov For example, a UHPLC-MS-MS method for nine "nitazene" benzimidazole opioids utilized a biphenyl (B1667301) column for effective separation, including baseline separation of structural isomers, with a total gradient time of 5.5 minutes. nih.gov
Table 1: Example of LC-MS/MS Parameters for Benzimidazole Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | UHPLC-MS-MS | nih.gov |
| Column | Kinetex biphenyl | nih.gov |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water | researchgate.netspkx.net.cn |
| Flow Rate | 0.5 mL/min | nih.gov |
| Injection Volume | 4 µL | nih.gov |
| Ionization Mode | Positive electrospray ionization (ESI+) | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
This table presents a generalized set of parameters; specific conditions vary based on the analyte and matrix.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detectors (FLD) provides robust and reliable methods for the quantification of benzimidazole derivatives. nih.gov A versatile HPLC system using a C8 column with a gradient mobile phase and UV detection has been successfully developed for the identification and determination of four different benzimidazole derivatives in pharmaceutical drugs. nih.gov The method was validated for selectivity, accuracy, and precision, with correlation coefficients for calibration curves exceeding 0.9997. nih.gov
Fluorescence detection often offers superior sensitivity and lower limits of quantification compared to other detectors. wiley.com For the analysis of certain benzimidazole derivatives, fluorescence detection has been shown to improve the limit of quantification by a factor of 10 compared to mass spectrometry detection. wiley.com A UHPLC method with fluorescence detection was developed for the analysis of thirteen benzimidazole residues in fish samples, achieving a total analysis time of less than 12 minutes. researchgate.net Another study established a method for simultaneously determining three benzimidazole fungicides in grape juice using HPLC-FLD after a QuEChERS cleanup process, with limits of detection as low as 0.06 µg/L for fuberidazole. spkx.net.cn
Table 2: HPLC-FLD Performance for Benzimidazole Fungicides in Grape Juice
| Compound | Limit of Detection (LOD) (µg/L) | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|
| Carbendazim (B180503) | 17.60 | 85 - 115 | 1.95 - 9.75 | spkx.net.cn |
| Thiabendazole (B1682256) | 1.20 | 85 - 115 | 1.95 - 9.75 | spkx.net.cn |
Sample Preparation and Extraction Methodologies
Effective sample preparation is critical for accurate analysis, aiming to isolate and preconcentrate target analytes from complex matrices, thereby reducing interference and enhancing detection sensitivity.
Molecularly Imprinted Polymers (MIPs) are highly selective materials engineered to recognize specific target molecules. nih.govfrontiersin.org They are created by polymerizing functional monomers and cross-linkers around a template molecule. frontiersin.org After removal of the template, cavities are left that are complementary in shape, size, and functionality to the target analyte, enabling selective extraction. frontiersin.orgyoutube.com
MIPs have been successfully synthesized for the selective extraction of benzimidazole compounds from water samples. nih.gov In one study, a polymer imprinted with thiabendazole demonstrated high selectivity for a range of other benzimidazoles, including albendazole (B1665689) and fenbendazole (B1672488). nih.gov This molecularly imprinted solid phase extraction (MISPE) method achieved quantitative recoveries for determining benzimidazoles in tap, river, and well water. nih.gov Similarly, MIPs developed for the fungicide benomyl (B1667996) showed high recognition for its main metabolite, carbendazim, with mean recoveries of 90% from water samples and 62% from real soil samples. nih.gov The integration of magnetic nanoparticles with MIPs (MMIPs) further simplifies the extraction process by allowing for easy separation of the polymer from the sample solution using an external magnetic field. frontiersin.org
Microextraction techniques are miniaturized sample preparation methods that are characterized by low consumption of organic solvents, high enrichment factors, and simplicity. Several microextraction techniques have been applied to the analysis of benzimidazole compounds.
Dispersive liquid-liquid microextraction (DLLME) is a rapid method where an extraction solvent and a dispersive solvent are injected into an aqueous sample, forming a cloudy solution. nih.gov This high surface area allows for fast extraction of the analyte into the fine droplets of the extraction solvent. A DLLME method coupled with HPLC-FLD was developed for carbendazim and thiabendazole in water and soil, achieving enrichment factors between 149 and 210. nih.gov
Another approach is magnetic stirring-assisted surfactant-enhanced-emulsification microextraction. This method was used for the determination of benzimidazoles in eggs, where the rapid injection of an emulsifier and an extraction solvent into a magnetically stirred sample forms a cloudy solution for extraction without requiring a centrifugation step. tandfonline.com This technique yielded high enrichment factors of 100 to 300 and low limits of detection. tandfonline.com Liquid-phase microextraction in a 96-well format has also been employed for high-throughput quantification of emerging benzimidazole opioid analogs in whole blood, demonstrating high extraction yields (>81%). nih.gov
Table 3: Recovery Rates for Various Extraction Methods
| Method | Analyte(s) | Matrix | Recovery (%) | Source |
|---|---|---|---|---|
| MISPE | Benzimidazoles | Water | Quantitative | nih.gov |
| MIP Extraction | Benomyl (as Carbendazim) | Water | 90 | nih.gov |
| MIP Extraction | Benomyl (as Carbendazim) | Soil | 62 | nih.gov |
| DLLME | Carbendazim & Thiabendazole | Water | 84.0 - 94.0 | nih.gov |
Electrochemical Analytical Techniques
Electrochemical methods offer a valuable alternative for the analysis of benzimidazole compounds, providing high sensitivity, rapid response, and cost-effective instrumentation. These techniques are often based on the electrochemical oxidation or reduction of the benzimidazole molecule at an electrode surface. usm.mypeacta.org
Cyclic voltammetry has been used to study the electrochemical behavior of copper (II) benzimidazole complexes, revealing a quasi-reversible, diffusion-controlled electrode process. usm.my The interaction of benzimidazole derivatives with metal surfaces is fundamental to their application as corrosion inhibitors, and this interaction is often studied using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). peacta.orgnih.gov Studies have shown that benzimidazole derivatives can act as effective mixed-type corrosion inhibitors, with their adsorption on metal surfaces often following the Langmuir isotherm. peacta.org
Furthermore, electrochemical synthesis provides a novel and efficient strategy for producing benzimidazole derivatives through oxidative dehydrogenation and C-N bond formation, avoiding the need for metal catalysts and stoichiometric oxidants. acs.org The electrochemical oxidation of catechol in the presence of other reagents has been shown to produce benzimidazole derivatives, demonstrating the utility of electrochemistry in both synthesis and analysis. researchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| 1-Benzyl-5-bromo-1H-benzo[d]imidazole |
| 1-Benzyl-5-bromo-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole |
| Albendazole |
| Benomyl |
| Carbendazim |
| Catechol |
| Clonitazene |
| Etodesnitazene |
| Etonitazene |
| Etonitazepyne |
| Fenbendazole |
| Flubendazole |
| Flunitazene |
| Fuberidazole |
| Isotonitazene |
| Mebendazole (B1676124) |
| Metodesnitazene |
| Metonitazene |
| Protonitazene |
| Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (BZP) |
Hyphenated Techniques for Complex Mixture Analysis
The analysis of complex mixtures containing benzimidazole derivatives, such as this compound, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, are indispensable tools in this regard. These methods allow for the unequivocal identification and quantification of target analytes even in intricate biological or environmental matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sophisticated tandem mass spectrometry (LC-MS/MS) counterpart stand as the premier techniques for the analysis of benzimidazole compounds. nih.govresearchgate.net The inherent polarity and thermal lability of many benzimidazole derivatives make them ideally suited for LC separation, while mass spectrometric detection provides high selectivity and sensitivity. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile and thermally stable derivatives, often after a suitable derivatization step to enhance their volatility.
The general workflow for the analysis of benzimidazole-containing mixtures involves sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step aimed at extracting the analytes of interest from the sample matrix and removing interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. iaea.org
Following extraction, the sample is introduced into the chromatographic system. In LC, a reversed-phase column, such as a C18, is typically used to separate the benzimidazole derivatives based on their hydrophobicity. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. researchgate.net The gradient elution, where the proportion of the organic solvent is varied over time, allows for the effective separation of compounds with a wide range of polarities.
Once separated by the chromatography column, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for benzimidazole analysis in LC-MS, as it is a soft ionization method that typically produces abundant protonated molecules ([M+H]⁺), which are indicative of the molecular weight of the compound. iaea.org
In tandem mass spectrometry (MS/MS), the protonated molecule is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. This process breaks the molecule into characteristic fragment ions, which are then analyzed in the second mass analyzer. This technique, often operated in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of benzimidazole derivatives in complex matrices. nih.gov The selection of specific precursor-to-product ion transitions for each analyte ensures that only the compound of interest is detected, minimizing the impact of matrix effects. nih.gov
The fragmentation patterns observed in the mass spectra of benzimidazole derivatives are crucial for their structural elucidation. Common fragmentation pathways for benzimidazoles include the cleavage of substituents on the benzimidazole core and the rupture of the imidazole (B134444) ring. journalijdr.comjournalijdr.com For this compound, characteristic fragments would be expected from the loss of the benzyl (B1604629) group and potentially the bromine atom, providing a unique fingerprint for its identification.
The tables below summarize typical parameters for the LC-MS/MS analysis of benzimidazole derivatives and the expected mass spectrometric data for this compound.
Table 1: Illustrative LC-MS/MS Parameters for Benzimidazole Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid researchgate.net |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B over 10 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive iaea.org |
| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Table 2: Predicted Mass Spectrometric Data for this compound
| Compound | Molecular Formula | Exact Mass | Precursor Ion (m/z) | Predicted Product Ions (m/z) |
|---|
The application of these hyphenated techniques is fundamental in various research fields, including medicinal chemistry for the analysis of newly synthesized compounds nih.govresearchgate.net, pharmacokinetic studies to determine the metabolic fate of benzimidazole-based drugs, and environmental monitoring for the detection of benzimidazole residues. nih.gov The detailed information obtained from these methods is critical for understanding the behavior of compounds like this compound in complex systems.
Future Directions and Emerging Research Avenues for 1 Benzyl 5 Bromo 1h Benzo D Imidazole
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of benzimidazole (B57391) derivatives like 1-Benzyl-5-bromo-1H-benzo[d]imidazole. These computational tools can rapidly analyze vast datasets to predict biological activities, properties, and potential toxicities, thereby accelerating the design-synthesize-test cycle. nih.govresearchgate.net
A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov ML algorithms, such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN), can build predictive models based on the structural features of a library of benzimidazole compounds. nih.govnih.gov For instance, a QSAR model could predict the anticancer or antimicrobial efficacy of novel analogs of this compound by correlating molecular descriptors (e.g., electronic, topological, and spatial properties) with experimental bioactivity. nih.govnih.gov One study successfully used an SVM model to predict the inhibition efficiency of benzimidazole derivatives as corrosion inhibitors, demonstrating the potential to design new, highly effective molecules based on these predictions. nih.gov
Furthermore, generative AI models offer a paradigm shift from prediction to creation. semanticscholar.org These models can design entirely new benzimidazole structures with desired functionalities from the ground up, a concept known as inverse design. semanticscholar.org By learning the complex relationships between chemical structures and biological outcomes from existing data, generative approaches can propose novel molecules, like variations of the 1-benzyl-5-bromo scaffold, that are optimized for specific targets, such as a particular protein kinase or receptor. researchgate.net
| AI/ML Application | Description | Potential Impact on this compound |
| QSAR Modeling | Uses machine learning to create models that predict the biological activity of compounds based on their chemical structure. nih.govnih.gov | Rapidly screen virtual libraries of derivatives to identify candidates with potentially high therapeutic activity before synthesis. |
| Generative Models | Employs AI to design novel molecular structures with specific, predefined properties (inverse design). semanticscholar.org | Create new analogs optimized for enhanced efficacy, better selectivity, and improved pharmacokinetic profiles. |
| Toxicity Prediction | Leverages computational models to forecast potential adverse effects and toxicity profiles of new chemical entities. | De-risk the development process by flagging potentially toxic derivatives early, saving time and resources. |
Exploration of Novel and Sustainable Synthetic Routes
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous solvents, and expensive catalysts. nih.govbeilstein-journals.org Future research is increasingly focused on developing novel and sustainable synthetic routes that are more efficient, cost-effective, and environmentally friendly, aligning with the principles of green chemistry. chemmethod.com
One promising area is the use of photocatalysis, which harnesses light energy to drive chemical reactions. cnr.it Researchers have demonstrated the sustainable synthesis of benzimidazoles from a nitro compound and ethanol (B145695) using a photocatalytic approach, which generates the necessary reagents in situ. cnr.it Another key trend is microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions. chemmethod.comnih.gov
The development of new catalytic systems is also crucial. This includes using economical and readily available metals like copper or even metal-free approaches. organic-chemistry.org For example, a sustainable method for intramolecular N-arylation uses Cu₂O as a catalyst to produce benzimidazoles in high yields. organic-chemistry.org Similarly, erbium(III) trifluoromethanesulfonate (B1224126) has been used as an environmentally friendly catalyst to selectively synthesize benzimidazole derivatives. nih.govbeilstein-journals.org These "greener" methods offer significant advantages over conventional protocols. chemmethod.com
| Synthesis Method | Key Features | Advantages for Benzimidazole Synthesis |
| Photocatalysis | Uses light energy to promote reactions; can generate reagents in-situ from renewable materials like ethanol. cnr.it | Sustainable, one-pot process, operates under mild conditions. cnr.it |
| Microwave-Assisted Synthesis | Employs microwave irradiation to heat reactions rapidly and efficiently. nih.gov | Shorter reaction times, higher yields, eco-friendly, often solvent-free. chemmethod.comnih.gov |
| Novel Catalysts | Utilizes inexpensive and non-toxic catalysts (e.g., Er(OTf)₃, Cu₂O) or metal-free conditions. nih.govorganic-chemistry.org | Reduces cost, avoids hazardous materials, improves selectivity, and simplifies work-up procedures. nih.govbeilstein-journals.org |
| Solvent-Free/Water-Based Reactions | Conducts reactions in water or without any solvent. beilstein-journals.orgchemmethod.com | Minimizes use of hazardous organic solvents, reduces environmental impact. chemmethod.comimpactfactor.org |
Development of Multifunctional Benzimidazole Conjugates and Hybrid Molecules
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a powerful tool for developing drugs that can address complex diseases like cancer or infections. nih.govresearchgate.net Future research on this compound will likely involve its use as a scaffold to create novel conjugates and hybrid molecules with enhanced or multi-target activity. nih.govresearchgate.net
By linking the benzimidazole core to other heterocyclic systems, such as triazoles, quinolines, or oxadiazoles, researchers can design compounds that interact with multiple biological targets simultaneously. researchgate.netnih.govmdpi.comacs.org For example, benzimidazole-triazole hybrids have been synthesized and shown to possess significant antifungal and antiviral properties, sometimes targeting enzymes like 14α-demethylase. nih.govmdpi.com A recent study detailed the design of benzimidazole-phthalimide hybrids to create anti-inflammatory agents that inhibit multiple targets, including COX, LOX, and TNF-α. nih.gov This approach can lead to improved therapeutic efficacy and may help overcome drug resistance. frontiersin.org
The design of these hybrids is often guided by the known biological activities of the constituent parts. The this compound moiety could be conjugated with moieties known to inhibit specific kinases, interact with DNA, or disrupt microbial cell processes, creating a multifunctional agent with a unique therapeutic profile. researchgate.netmdpi.com
| Hybrid/Conjugate Class | Partner Moiety | Potential Therapeutic Application | Rationale |
| Benzimidazole-Triazole | 1,2,3-Triazole or 1,2,4-Triazole | Antifungal, Anticancer, Antiviral nih.govmdpi.comfrontiersin.org | Combines the broad-spectrum activity of benzimidazoles with the target-specific interactions of triazoles, such as inhibiting EGFR or fungal enzymes. nih.govfrontiersin.org |
| Benzimidazole-Quinoline | Quinoline (B57606) | Anticancer, Antimicrobial researchgate.net | Integrates two scaffolds known for their ability to interact with DNA and inhibit key cellular processes, potentially leading to synergistic effects. researchgate.net |
| Benzimidazole-Oxadiazole | 1,3,4-Oxadiazole | Anticancer acs.org | Creates molecules designed to inhibit specific enzymes like aromatase, crucial in certain types of cancer. acs.org |
| Benzimidazole-Phthalimide | Phthalimide | Anti-inflammatory nih.gov | Aims to produce multi-target agents that can modulate several inflammatory pathways simultaneously (e.g., COX, LOX, TNF-α). nih.gov |
Advanced Mechanistic Investigations of Biological and Catalytic Activities
While many benzimidazole derivatives have demonstrated potent biological activity, a deep understanding of their precise mechanism of action at the molecular level is often lacking. Future research will employ advanced analytical and computational techniques to elucidate how compounds like this compound interact with their biological targets.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for these investigations. nih.govacs.org Docking studies can predict the binding mode of a compound within the active site of a target protein, such as an enzyme or receptor, identifying key interactions like hydrogen bonds and hydrophobic contacts. acs.orgfrontiersin.org For instance, docking has been used to study how benzimidazole derivatives bind to targets like EGFR kinase, aromatase, and fungal lanosterol (B1674476) 14α-demethylase. nih.govacs.orgfrontiersin.org MD simulations can then model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. nih.gov
Experimentally, techniques such as X-ray crystallography can provide high-resolution structures of the compound bound to its target, offering definitive proof of the binding mode. Mechanistic studies also involve assessing the compound's effect on cellular pathways, such as cell cycle progression and apoptosis in cancer cells, or its ability to inhibit key microbial enzymes. mdpi.commdpi.com For example, studies have shown that certain benzimidazole derivatives can induce apoptosis by activating caspases and arresting the cell cycle at specific phases. mdpi.com A thorough understanding of these mechanisms is crucial for the rational design of more potent and selective next-generation drugs. rjptonline.orgresearchgate.net
Innovation in Materials Science Applications for Next-Generation Technologies
Beyond their well-established role in medicinal chemistry, benzimidazole derivatives are emerging as versatile components in materials science. rsc.org The unique electronic and structural properties of the benzimidazole scaffold, which can be fine-tuned through substitution, make compounds like this compound attractive for various technological applications.
One area of exploration is their use as corrosion inhibitors for metals. nih.gov Benzimidazole compounds can form a protective film on a metal's surface, preventing corrosive processes, an application that can be optimized using machine learning models. nih.gov Another significant application is in the development of fluorescent materials and chemosensors. rsc.org The aromatic system of benzimidazole can be engineered to exhibit specific fluorescence properties, allowing for the design of sensors that can detect metal ions or other analytes.
Furthermore, research has begun to investigate benzimidazole derivatives as energetic materials. nih.gov By introducing specific functional groups (e.g., nitro groups), the energy content and stability of the benzimidazole core can be modified. Theoretical studies have been used to evaluate the explosive properties and thermal stability of various substituted benzimidazoles, paving the way for the design of new high-energy materials. nih.gov The diverse potential applications in materials science represent a significant and growing field of future research for this class of compounds. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 1-Benzyl-5-bromo-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Substituted diamine precursors : Reacting -benzyl-4-bromo-benzene-1,2-diamine with aldehydes (e.g., pyrrol-3-carboxaldehyde) under acidic conditions to cyclize the benzimidazole core. For example, column chromatography (chloroform/ethyl acetate/hexane, 2:3:3) is used for purification, yielding ~39% for derivatives .
- Optimization : Microwave-assisted synthesis or use of catalysts (e.g., SiO₂ nanoparticles) can enhance reaction rates and yields by improving regioselectivity .
Key Data : Derivatives like 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) achieve 86% yield via reflux in ethanol with glacial acetic acid .
Q. How is this compound characterized structurally?
Methodological Answer:
- NMR/FTIR : NMR (δ 7.56–7.44 ppm for aromatic protons) and FTIR (C-Br stretch at ~590 cm⁻¹) confirm substitution patterns .
- X-ray crystallography : Dihedral angles between benzyl and imidazole rings (e.g., ~61.7°) influence planarity and intermolecular interactions .
Tools : SHELX programs refine crystal structures, while Mercury CSD 2.0 visualizes packing motifs .
Q. What purification techniques are effective for isolating this compound derivatives?
Methodological Answer:
- Column chromatography : Use gradient elution (hexane/ethyl acetate) to separate brominated isomers .
- Recrystallization : Ethanol/water mixtures optimize crystal purity, as seen for 5-bromo-2-phenyl derivatives (m.p. 252–257°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for specific biological targets?
Methodological Answer:
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -Br, -CF₃) at position 5 enhances EGFR inhibition (IC₅₀ < 10 µM) .
- Dihedral angle effects : Planar benzimidazole cores (e.g., <60° dihedral angle with substituents) improve antimicrobial activity against S. aureus by facilitating membrane penetration .
Case Study : 4-Bromo-5-chloro-2-phenyl derivatives (Sb23) show enhanced cytotoxicity (Rf = 0.65) due to synergistic halogen effects .
Q. How can researchers address low yields in Pd-catalyzed cross-coupling reactions involving this compound?
Methodological Answer:
Q. What computational and experimental methods resolve ambiguities in the tautomeric equilibrium of 1H-benzo[d]imidazole derivatives?
Methodological Answer:
- DFT calculations : B3LYP/6-311++G(d,p) basis sets predict tautomer stability (e.g., N1-substitution vs. N3) .
- Dynamic NMR : Low-temperature NMR in DMSO-d₆ identifies slow-exchange tautomers (e.g., δ 12.01 ppm for NH protons) .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, BBB penetration) of this compound derivatives?
Methodological Answer:
- ADMET modeling : SwissADME predicts log P values; derivatives with -SO₂CH₃ substituents exhibit improved aqueous solubility (log S > -4) .
- Prodrug design : Esterification of -OH groups (e.g., acetyl) enhances bioavailability, as shown for antifungal analogs .
Q. How should researchers analyze contradictory bioactivity data between in vitro and in silico studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
